molecular formula C19H18F3N5O5S B2766732 3-[4-(4-nitrophenyl)piperazine-1-carbonyl]-6-(trifluoromethyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione CAS No. 941977-62-4

3-[4-(4-nitrophenyl)piperazine-1-carbonyl]-6-(trifluoromethyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione

Cat. No.: B2766732
CAS No.: 941977-62-4
M. Wt: 485.44
InChI Key: KWMNBVNITXXKQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(4-nitrophenyl)piperazine-1-carbonyl]-6-(trifluoromethyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural components, including a nitrophenyl group, a piperazine ring, and a benzothiadiazine dioxide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-nitrophenyl)piperazine-1-carbonyl]-6-(trifluoromethyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Piperazine Ring: This can be achieved through the reaction of 4-nitroaniline with ethylene diamine under controlled conditions to form 4-(4-nitrophenyl)piperazine.

    Introduction of the Benzothiadiazine Dioxide Moiety: This involves the reaction of 4-(4-nitrophenyl)piperazine with a suitable benzothiadiazine precursor under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-nitrophenyl)piperazine-1-carbonyl]-6-(trifluoromethyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can undergo oxidation to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted piperazine compounds.

Scientific Research Applications

3-[4-(4-nitrophenyl)piperazine-1-carbonyl]-6-(trifluoromethyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-[4-(4-nitrophenyl)piperazine-1-carbonyl]-6-(trifluoromethyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate specific enzymes involved in metabolic pathways.

    Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.

    Modulating Gene Expression: It can influence the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-(4-nitrophenyl)piperazine: Shares the piperazine and nitrophenyl groups but lacks the benzothiadiazine moiety.

    6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide: Contains the benzothiadiazine and trifluoromethyl groups but lacks the piperazine moiety.

Uniqueness

3-[4-(4-nitrophenyl)piperazine-1-carbonyl]-6-(trifluoromethyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione is unique due to the combination of its structural features, which contribute to its diverse chemical reactivity and potential applications. The presence of the nitrophenyl, piperazine, and benzothiadiazine moieties in a single molecule provides a versatile platform for various chemical and biological studies.

Properties

IUPAC Name

[1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazin-3-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N5O5S/c20-19(21,22)12-1-6-16-15(11-12)23-17(24-33(16,31)32)18(28)26-9-7-25(8-10-26)13-2-4-14(5-3-13)27(29)30/h1-6,11,17,23-24H,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMNBVNITXXKQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3NC4=C(C=CC(=C4)C(F)(F)F)S(=O)(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N5O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.